molecular formula C12H13BrO3 B14867361 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14867361
M. Wt: 285.13 g/mol
InChI Key: HUURAVRILAZPFD-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a trioxabicyclo[222]octane framework

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by functional group modifications. The reaction conditions typically include the use of a suitable diene and dienophile, with subsequent bromination and methylation steps . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of functionalized derivatives that can be further utilized in synthetic applications.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows for specific binding interactions, while the trioxabicyclo[2.2.2]octane framework provides structural rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects in different applications .

Comparison with Similar Compounds

1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromophenyl group with a trioxabicyclo[2.2.2]octane framework, providing distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-(3-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-3-2-4-10(13)5-9/h2-5H,6-8H2,1H3

InChI Key

HUURAVRILAZPFD-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C3=CC(=CC=C3)Br

Origin of Product

United States

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